1-Bromo-4-(difluoromethyl)benzene

Quality Control Procurement Specification Synthetic Reliability

1-Bromo-4-(difluoromethyl)benzene (CAS 51776-71-7) is a para-substituted halogenated aromatic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.01 g/mol. This liquid compound, with a density of 1.604 g/mL at 25°C and a boiling point of 74-76°C at 12 Torr, features a reactive aryl bromide handle and a difluoromethyl (-CHF₂) substituent.

Molecular Formula C7H5BrF2
Molecular Weight 207.01 g/mol
CAS No. 51776-71-7
Cat. No. B1273633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(difluoromethyl)benzene
CAS51776-71-7
Molecular FormulaC7H5BrF2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)F)Br
InChIInChI=1S/C7H5BrF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
InChIKeyHUSPSWKWFREKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(difluoromethyl)benzene (CAS 51776-71-7): Key Properties and Procurement Essentials


1-Bromo-4-(difluoromethyl)benzene (CAS 51776-71-7) is a para-substituted halogenated aromatic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.01 g/mol [1]. This liquid compound, with a density of 1.604 g/mL at 25°C and a boiling point of 74-76°C at 12 Torr, features a reactive aryl bromide handle and a difluoromethyl (-CHF₂) substituent . As a fluorinated building block, it serves as an intermediate for introducing difluoromethyl groups into bioactive molecules via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings [2]. The compound is commercially available from multiple suppliers with typical purities exceeding 98% (GC), and is supplied in amber glass bottles under inert gas to ensure stability .

Why 1-Bromo-4-(difluoromethyl)benzene Cannot Be Replaced by In-Class Analogs


While several para-substituted bromobenzene derivatives exist, 1-Bromo-4-(difluoromethyl)benzene offers a specific electronic and steric profile that its closest analogs cannot replicate. The -CHF₂ group imparts a distinct electronegativity and hydrogen-bond donating capacity compared to the fully fluorinated -CF₃ group in 1-bromo-4-(trifluoromethyl)benzene (CAS 402-43-7) or the non-fluorinated -CH₃ group in 4-bromotoluene (CAS 106-38-7) [1]. The difluoromethyl moiety can serve as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, a functional role that neither -CF₃ nor -CH₃ substituents can perform [2]. In cross-coupling reactions, the electron-withdrawing nature of the -CHF₂ group modulates the reactivity of the aryl bromide compared to electron-donating or neutral analogs, potentially affecting catalyst selection and reaction optimization [3]. These fundamental differences in electronic properties and bioisosteric potential mean that substitution with related compounds may alter reaction outcomes, pharmacokinetic profiles, or material properties in ways that cannot be predicted without direct experimental validation. The following evidence quantifies where differentiation has been established.

Quantitative Differentiation Evidence: 1-Bromo-4-(difluoromethyl)benzene vs. Comparators


Commercial Purity Benchmarking: >98% GC Purity with Inert Atmosphere Packaging

1-Bromo-4-(difluoromethyl)benzene is commercially available with a purity specification of >98% as determined by gas chromatography (GC), and is supplied in amber glass bottles under inert gas to ensure stability . This purity threshold exceeds the typical 95-97% purity range commonly offered for related halogenated building blocks such as 1-bromo-4-(trifluoromethyl)benzene (CAS 402-43-7) from generic suppliers . The inert atmosphere packaging mitigates hydrolytic or oxidative degradation that could otherwise compromise reaction stoichiometry in moisture-sensitive cross-coupling applications.

Quality Control Procurement Specification Synthetic Reliability

Bioisosteric Differentiation: CHF₂ vs. CF₃ Electronic and Hydrogen-Bonding Profiles

The difluoromethyl (-CHF₂) group in 1-Bromo-4-(difluoromethyl)benzene can serve as a lipophilic bioisostere for hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups, a functional capability not shared by the trifluoromethyl (-CF₃) group in 1-bromo-4-(trifluoromethyl)benzene (CAS 402-43-7) [1]. While -CF₃ is a strong electron-withdrawing group that increases metabolic stability but lacks hydrogen-bond donating capacity, -CHF₂ retains the ability to act as a weak hydrogen-bond donor while providing similar lipophilicity enhancement [2]. The electron-withdrawing nature of -CHF₂ also differs quantitatively from -CF₃: Hammett σₚ values for -CHF₂ are reported in the range of 0.32-0.42, compared to 0.54 for -CF₃ [3].

Medicinal Chemistry Drug Design Bioisosterism

Cross-Coupling Reactivity: Aryl Bromide Handle vs. Aryl Chloride or Iodide Analogs

The aryl bromide moiety in 1-Bromo-4-(difluoromethyl)benzene provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions compared to aryl chloride and aryl iodide analogs [1]. Aryl bromides undergo oxidative addition to Pd(0) at rates intermediate between chlorides (slower, often requiring specialized ligands) and iodides (faster but prone to homocoupling and decomposition) [2]. The para-substituted -CHF₂ group further modulates reactivity through its electron-withdrawing effect, which can accelerate oxidative addition relative to electron-neutral or electron-donating analogs such as 4-bromotoluene (CAS 106-38-7) [3]. This predictable reactivity profile enables the compound to participate efficiently in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Cross-Coupling Catalysis Synthetic Methodology

High-Value Application Scenarios for 1-Bromo-4-(difluoromethyl)benzene


Medicinal Chemistry: Synthesis of CHF₂-Containing Drug Candidates

Researchers designing drug candidates where the difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl or thiol moieties should prioritize 1-Bromo-4-(difluoromethyl)benzene as the coupling partner of choice. The >98% purity specification ensures that reactions proceed without interference from impurities that could compromise biological assay interpretation. The compound's ability to introduce the -CHF₂ group via Suzuki-Miyaura coupling enables the systematic exploration of structure-activity relationships (SAR) around the 4-position of phenyl rings in lead optimization programs [1]. This is particularly valuable for targets where hydrogen-bonding interactions with the target protein are essential but metabolic liabilities associated with -OH or -SH groups must be mitigated.

Agrochemical Intermediate: Fluorinated Pesticide and Herbicide Precursors

In agrochemical development, 1-Bromo-4-(difluoromethyl)benzene serves as a key intermediate for synthesizing fluorinated active ingredients . The electron-withdrawing -CHF₂ group can enhance the environmental persistence and bioavailability of crop protection agents while the aryl bromide enables modular assembly of complex molecular architectures via cross-coupling [1]. The inert atmosphere packaging specified by quality suppliers [2] is critical for maintaining compound integrity during long-term storage in agrochemical production campaigns, where batch-to-batch consistency directly impacts field trial reproducibility and regulatory submission quality.

Material Science: Liquid Crystal and OLED Intermediate

The unique polarity and steric profile of the difluoromethyl group makes 1-Bromo-4-(difluoromethyl)benzene a valuable building block for advanced materials including liquid crystals and organic light-emitting diode (OLED) components . The para-substituted aryl bromide geometry enables linear extension of molecular frameworks, while the -CHF₂ group modulates intermolecular interactions and dielectric anisotropy [1]. The compound's predictable reactivity in cross-coupling reactions allows for the precise construction of extended π-conjugated systems required for optoelectronic applications. Procurement of material with verified purity (>98% GC) [2] is essential, as trace impurities can act as charge traps or quenching sites that degrade device performance.

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